L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine
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Overview
Description
L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine is a peptide compound composed of seven amino acids. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine residue.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific interactions of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with a similar structure but different amino acid sequence.
Glycyl-L-seryl-L-seryl-L-phenylalanyl-L-leucyl-L-seryl-L-prolyl-L-α-glutamyl-L-histidyl-L-glutaminyl-L-arginyl-L-valyl-L-glutaminyl-L-glutaminyl-L-arginyl-L-lysyl-L-α-glutamyl-L-seryl-L-lysyl-: A longer peptide with additional amino acids.
Uniqueness
L-Seryl-L-valylglycyl-L-prolyl-L-phenylalanyl-L-glutaminyl-L-histidine is unique due to its specific sequence, which imparts distinct biological and chemical properties. Its combination of amino acids allows for specific interactions and functions that differ from other peptides.
Properties
CAS No. |
921192-81-6 |
---|---|
Molecular Formula |
C35H50N10O10 |
Molecular Weight |
770.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C35H50N10O10/c1-19(2)29(44-30(49)22(36)17-46)34(53)39-16-28(48)45-12-6-9-26(45)33(52)42-24(13-20-7-4-3-5-8-20)32(51)41-23(10-11-27(37)47)31(50)43-25(35(54)55)14-21-15-38-18-40-21/h3-5,7-8,15,18-19,22-26,29,46H,6,9-14,16-17,36H2,1-2H3,(H2,37,47)(H,38,40)(H,39,53)(H,41,51)(H,42,52)(H,43,50)(H,44,49)(H,54,55)/t22-,23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
LMHGAAXMCYYQAM-WTWMNNMUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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